molecular formula C8H10N2O B2357209 N,3-dimethylpyridine-2-carboxamide CAS No. 1037045-67-2

N,3-dimethylpyridine-2-carboxamide

Cat. No.: B2357209
CAS No.: 1037045-67-2
M. Wt: 150.181
InChI Key: ALAICFZGGPOHBJ-UHFFFAOYSA-N
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Description

N,3-dimethylpyridine-2-carboxamide: is an organic compound with the molecular formula C8H10N2O . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethylpyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,3-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,3-dimethylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • N-methylpyridine-2-carboxamide
  • 3-methylpyridine-2-carboxamide
  • 2,3-dimethylpyridine

Comparison: N,3-dimethylpyridine-2-carboxamide is unique due to the presence of both methyl groups at the nitrogen and the third position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N,3-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-10-7(6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAICFZGGPOHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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